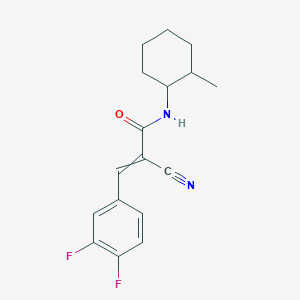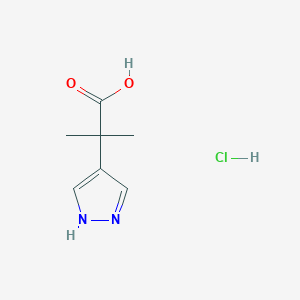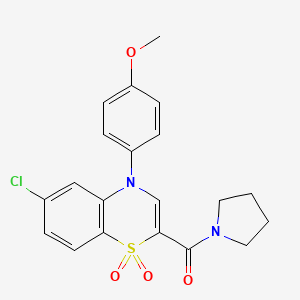![molecular formula C20H22FNO3 B2494040 [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794938-48-9](/img/structure/B2494040.png)
[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves multistep reactions that yield various fluorinated and non-fluorinated derivatives. For instance, alkyl 2-(2-fluoro-anilino)-2-oxo-acetates undergo complex reactions to produce dialkyl 1-(2-fluorophenyl)-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates in good yields, showcasing the intricate process of synthesizing fluorinated derivatives with significant structural similarities (Yavari, Nasiri, & Djahaniani, 2005).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been elucidated through X-ray diffraction, revealing intricate details like intramolecular hydrogen bonding that influences the compound's stability and reactivity (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the presence of fluorine atoms. For instance, fluorinated dialkyl 2-[(tert-butylimino)-methylene]-3-[(2-alkoxy-2-oxoacetyl)-2-fluoroanilino]-succinates demonstrate dynamic NMR effects due to restricted rotation around the N-aryl single bond, indicative of the complex chemical behavior of these molecules (Yavari, Nasiri, Djahaniani, & Bijanzadeh, 2005).
Physical Properties Analysis
The physical properties of related fluorophenyl compounds, such as their solvatomorphism and crystallization behavior, have been studied to understand their stability under different conditions. The analysis of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals insights into its solvatomorphic forms, indicating the influence of solvent molecules on its crystal packing and stability (Cleetus et al., 2020).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Fluorinated Compounds : Fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates are produced through a reaction involving alkyl 2-(2-fluoro-anilino)-2-oxo-acetates, which may relate to [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate. These compounds demonstrate interesting chemical properties, such as observable atropisomerism due to the high energy barrier for rotation around the N-aryl single bond (Yavari, Nasiri, & Djahaniani, 2005).
Crystal Structure Analysis : Research on related fluorophenyl compounds includes the characterization of their crystal structures. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized and characterized, providing insights into the crystallography of similar fluorophenyl compounds (Sapnakumari et al., 2014).
Biological and Pharmaceutical Research
Potential Anti-Cancer Agent : A quinazolinone-based derivative showing similarities to [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent. It exhibited cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
In Vivo and In Vitro Applications : The metabolism of related compounds, such as fluenethyl or 2-fluoroethyl (4-biphenylyl) acetate, has been studied in various organisms. These studies provide a framework for understanding the biotransformation of similar fluorophenyl compounds in biological systems (Johannsen & Knowles, 1974).
Material Science and Electronics
- Electronic Device Applications : ZnO-doped poly-2-(4-fluorophenyl)-2-oxoethyl-2-methylprop-2-enoate nanocomposites, similar in structure to the compound of interest, have been synthesized for potential use in electronic devices. These materials showed improved dielectric properties, suggesting applications in dielectric device technologies (Erol et al., 2022).
Propriétés
IUPAC Name |
[2-(4-butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-2-3-5-15-8-10-18(11-9-15)22-19(23)14-25-20(24)13-16-6-4-7-17(21)12-16/h4,6-12H,2-3,5,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMLKNWHQLRWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)

![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)




![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
